Technical Guide: 4-Methoxythiophene-3-carbonyl chloride
Technical Guide: 4-Methoxythiophene-3-carbonyl chloride
[1]
Part 1: Core Identity & Strategic Significance
Compound Name: 4-Methoxythiophene-3-carbonyl chloride CAS Number: 224649-28-9 Molecular Formula: C₆H₅ClO₂S Molecular Weight: 176.62 g/mol Parent Acid: 4-Methoxythiophene-3-carboxylic acid (CAS: 71050-40-3)
Executive Summary
4-Methoxythiophene-3-carbonyl chloride is a high-value electrophilic building block in medicinal chemistry, specifically utilized in the optimization of voltage-gated potassium channel (Kv1.3) inhibitors and kinase modulators. Its structural uniqueness lies in the ortho-methoxy substitution on the thiophene ring, which provides critical electronic donation and steric constraints that influence the binding affinity of downstream amides and heterocycles.
Unlike simple benzoyl chlorides, the electron-rich thiophene core renders this acid chloride highly reactive yet prone to specific degradation pathways (e.g., hydrolysis to the parent acid or self-acylation under Lewis acidic conditions). Consequently, its handling requires strict anhydrous protocols.
Part 2: Synthesis & Experimental Protocols
Critical Pre-Synthesis Considerations[2]
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Instability: This compound is moisture-sensitive and hydrolyzes rapidly to 4-methoxythiophene-3-carboxylic acid (CAS 71050-40-3). It should be prepared in situ or stored under inert gas at -20°C.
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Validation: Direct monitoring of acid chlorides by LC-MS is difficult due to hydrolysis. The protocol below includes a methanol quench method for accurate reaction monitoring.
Optimized Synthesis Protocol
Objective: Synthesis of 4-Methoxythiophene-3-carbonyl chloride from 4-Methoxythiophene-3-carboxylic acid.
Reagents & Materials:
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Substrate: 4-Methoxythiophene-3-carboxylic acid (1.0 equiv)
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Reagent: Oxalyl chloride (1.2 – 1.5 equiv) [Preferred over Thionyl chloride to avoid sulfur contamination and harsh reflux conditions]
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Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv - catalytic)
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.
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Solvation: Charge the flask with 4-Methoxythiophene-3-carboxylic acid and anhydrous DCM (concentration ~0.2 M). Cool the suspension to 0°C in an ice bath.
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Catalysis: Add catalytic DMF (2-3 drops per gram of substrate). Note: DMF activates the oxalyl chloride, forming the Vilsmeier-Haack reagent intermediate, which is the active chlorinating species.
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Chlorination: Add Oxalyl chloride dropwise over 15-20 minutes.
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Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting through a scrubber.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. The solution should become clear and homogeneous.
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Self-Validating Check (The Methanol Quench):
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Take a 50 µL aliquot of the reaction mixture.
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Quench into 200 µL of anhydrous Methanol.
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Analyze by TLC or LC-MS.
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Success Criteria: Complete conversion of the Acid (RCOOH) to the Methyl Ester (RCOOMe). If Acid remains, add 0.2 equiv Oxalyl chloride and stir for 1 additional hour.
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Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at <30°C to remove solvent and excess oxalyl chloride.
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Caution: Do not overheat; thiophene acid chlorides can degrade thermally.
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Result: The product is typically obtained as a yellow/tan oil or low-melting solid, used directly in the next step without chromatographic purification.
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Data Summary Table
| Property | Value | Note |
| Appearance | Yellow to Tan Oil/Solid | Darkens upon moisture exposure |
| Boiling Point | ~85-90°C (at 0.5 mmHg) | Estimated; distillation not recommended due to stability |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts with alcohols and water |
| Storage | -20°C, Inert Atmosphere | Hygroscopic; store in desiccator |
Part 3: Reaction Workflow & Applications
The primary utility of this intermediate is in Amide Coupling to generate bioactive scaffolds. The diagram below illustrates the synthesis of a Kv1.3 inhibitor pharmacophore, highlighting the "Ring Flip" phenomenon common in thiophene-3-carbonyl derivatives, where the thiophene sulfur can disorder between two positions in the crystal lattice.
Visualization: Synthesis & Disorder Pathway
Figure 1: Synthetic pathway from parent acid to bioactive amide, noting the crystallographic ring-flip disorder often observed in 3-carbonyl thiophene derivatives.[1]
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification[3]
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
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Lachrymator: Vapors are highly irritating to the respiratory tract and eyes.
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Reacts Violently with Water: Releases HCl gas and heat.
Handling Protocols
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Engineering Controls: Always handle inside a functioning chemical fume hood.
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PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
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Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material has been collected.
Part 5: References
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Aitken, R. A., & Slawin, A. M. Z. (2021).[1] Thiophene-3-carbonyl Chloride.[2][1][][4][5][6][7][8][9] Molbank, 2021(3), M1254. (Discusses the structural "ring flip" disorder in analogous thiophene chlorides). Retrieved from [Link][1][10][11][12][13][14]
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Matrix Fine Chemicals. (n.d.). 4-Methoxythiophene-3-carboxylic acid (Precursor Data). Retrieved from [Link][11][12]
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PubChem. (n.d.). Compound Summary for CAS 71050-40-3. Retrieved from [Link]
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